molecular formula C9H7FO B176952 5-Fluoro-4-methylbenzofuran CAS No. 199391-66-7

5-Fluoro-4-methylbenzofuran

Cat. No. B176952
M. Wt: 150.15 g/mol
InChI Key: NPGROAMWYYVFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-methylbenzofuran, also known as 5F-MB, is a synthetic compound that belongs to the benzofuran family. It is a potent agonist of the cannabinoid receptors and has been widely used in scientific research to study the effects of cannabinoids on the human body.

Mechanism Of Action

The mechanism of action of 5-Fluoro-4-methylbenzofuran is similar to that of natural cannabinoids. It binds to the cannabinoid receptors in the brain and other parts of the body, which are responsible for regulating various physiological processes. The binding of 5-Fluoro-4-methylbenzofuran to these receptors results in the activation of various signaling pathways, which can have a range of effects on the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Fluoro-4-methylbenzofuran are similar to those of natural cannabinoids. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, among others. The compound has also been shown to have neuroprotective properties and may be useful in the treatment of various neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Fluoro-4-methylbenzofuran in lab experiments is its high potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the effects of cannabinoids on the body, as it can be used in very small quantities. However, one of the limitations of using 5-Fluoro-4-methylbenzofuran is that it is a synthetic compound and may not have the same effects as natural cannabinoids. Additionally, the compound may have off-target effects that need to be carefully controlled for in experiments.

Future Directions

There are several future directions for research on 5-Fluoro-4-methylbenzofuran. One area of interest is the development of new analogs and derivatives of the compound that may have improved potency or selectivity for the cannabinoid receptors. Another area of research is the investigation of the long-term effects of 5-Fluoro-4-methylbenzofuran on the body, particularly with regards to its potential for addiction and other adverse effects. Finally, further research is needed to better understand the mechanisms of action of 5-Fluoro-4-methylbenzofuran and how it interacts with the cannabinoid receptors in the body.

Synthesis Methods

The synthesis of 5-Fluoro-4-methylbenzofuran involves the reaction of 4-methylbenzofuran with fluorine gas in the presence of a catalyst. The reaction is carried out under high pressure and temperature, and the resulting product is purified using various methods such as column chromatography and recrystallization. The purity of the final product is typically determined using analytical techniques such as gas chromatography and mass spectrometry.

Scientific Research Applications

5-Fluoro-4-methylbenzofuran has been widely used in scientific research to study the effects of cannabinoids on the human body. It is commonly used as a substitute for natural cannabinoids such as THC and CBD, which are difficult to obtain in pure form. The compound has been used in various studies to investigate the effects of cannabinoids on pain, inflammation, anxiety, and other physiological processes.

properties

CAS RN

199391-66-7

Product Name

5-Fluoro-4-methylbenzofuran

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

5-fluoro-4-methyl-1-benzofuran

InChI

InChI=1S/C9H7FO/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5H,1H3

InChI Key

NPGROAMWYYVFNK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1C=CO2)F

Canonical SMILES

CC1=C(C=CC2=C1C=CO2)F

synonyms

Benzofuran, 5-fluoro-4-methyl- (9CI)

Origin of Product

United States

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